Crystal Packing Architecture Divergence from Non-Brominated Parent Isatoic Anhydride
Single-crystal X-ray diffraction at 153 K demonstrates that 5-bromo-4aH-3,1-benzoxazine-2,4-dione (refined to R = 0.056) possesses molecular geometry similar to the parent non-brominated compound, yet its crystal packing differs [1]. The title compound crystallizes in space group Pna2₁ with one molecule in the asymmetric unit and the molecule is essentially planar (r.m.s. deviation within 0.2 Å) [1]. This packing divergence means that the brominated derivative cannot be assumed to exhibit identical solid-phase reactivity, dissolution behavior, or formulation characteristics as the unsubstituted parent.
| Evidence Dimension | Crystal packing architecture (space group, intermolecular interactions) |
|---|---|
| Target Compound Data | Space group Pna2₁; R = 0.056; planar molecular geometry; crystal packing differs from parent; determined at 153 K; monoclinic, C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1][2] |
| Comparator Or Baseline | Parent non-brominated isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione): similar molecular geometry but different crystal packing architecture [1] |
| Quantified Difference | Qualitative: crystal packing differs despite similar molecular geometry; quantitative unit cell parameters provided only for bromo derivative |
| Conditions | Single-crystal X-ray diffraction at 153 K; structure solved by direct methods and refined by least-squares calculations [1] |
Why This Matters
Divergent crystal packing directly impacts solid-phase processability, dissolution rate, and formulation consistency—critical parameters for both research reproducibility and scale-up procurement decisions.
- [1] Lubini, P.; Wouters, J. 6-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione at 153 K. Acta Crystallogr. Sect. C 1996, 52 (12), 3108–3110. View Source
- [2] Moers, F.G.; Smits, J.M.M.; Beurskens, P.T.; Thuring, J.W.; Zwanenburg, B. Crystal structure of a furanyl isatoic anhydride derivative. J. Chem. Crystallogr. 1995, 25 (7), 429–432. View Source
